molecular formula C19H20N2O4S B12985969 6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

6-Methyl-2-[(3-nitro-benzylidene)-amino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester

Cat. No.: B12985969
M. Wt: 372.4 g/mol
InChI Key: YZQAGQSBRXWVTD-RGVLZGJSSA-N
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Preparation Methods

The synthesis of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a thiophene derivative under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: This compound has similar structural features but different functional groups, leading to different chemical and biological properties.

    Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate: This derivative has a trifluoromethyl group, which can significantly alter its reactivity and biological activity. The uniqueness of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20N2O4S/c1-3-25-19(22)17-15-8-7-12(2)9-16(15)26-18(17)20-11-13-5-4-6-14(10-13)21(23)24/h4-6,10-12H,3,7-9H2,1-2H3/b20-11+

InChI Key

YZQAGQSBRXWVTD-RGVLZGJSSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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